molecular formula C9H7IN2O B8655964 5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole

5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B8655964
M. Wt: 286.07 g/mol
InChI Key: POKLGZJTWCIJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms The presence of the 4-iodophenyl group and the methyl group at specific positions on the ring imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodobenzoic acid hydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxadiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the oxadiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or cyano derivatives, while oxidation and reduction reactions can lead to the formation of various oxadiazole derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been investigated as a potential lead compound for the development of new drugs.

    Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The unique electronic properties of the oxadiazole ring make the compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease progression. The presence of the iodine atom and the oxadiazole ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-Methyl-5-phenyl-1,2,4-oxadiazole: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.

    5-(4-Iodophenyl)-1,2,4-oxadiazole: Lacks the methyl group, which can affect the compound’s physical properties and interactions with molecular targets.

    3-Methyl-5-(4-bromophenyl)-1,2,4-oxadiazole: The bromine atom can impart different reactivity and biological activities compared to the iodine atom.

The unique combination of the methyl and 4-iodophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H7IN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3

InChI Key

POKLGZJTWCIJOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,1′-Carbonyldiimidazole (0.49 g, 3 mmol) was added to a solution of 4-iodobenzoic acid (0.5 g, 2 mmol) in dry dimethylformamide (4 ml) and stirred at room temperature for 30 minutes. N-hydroxy-acetamidine (0.224 g, 3 mmol) was added and stirring at room temperature continued for 16 hours. Sodium methoxide in methanol (25% wt solution; 1.1 ml, 5 mmol) was added and the mixture heated at 80° C. for 6 hours. Once cool, ethyl acetate (50 ml) and water (50 ml) were added. The organic layer was washed with water (50 ml), brine (50 ml), dried over magnesium sulfate, filtered and solvent removed in vacuo. The residue was purified by silica SPE cartridge (5 g) (100% cyclohexane, 20:1 cyclohexane/ethyl acetate v:v to 10:1 cyclohexane/ethyl acetate v:v) to yield the desired product as a white solid (0.15 g, 0.52 mmol).
Quantity
0.49 g
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0.5 g
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4 mL
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0.224 g
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Sodium methoxide
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1.1 mL
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50 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Acetamidoxime hydrochloride (1.5 g) was added portionwise to an ice-cooled suspension of sodium hydride (1.18 g of a 60% dispersion in oil) in dry tetrahydrofuran (40 ml) under an atmosphere of argon. Molecular sieve type 4A (8-12 mesh) were added followed by a solution of ethyl 4-iodobenzoate (3.73 g) in tetrahydrofuran (10 ml). The mixture was heated at 65° C. for 3 hours. The mixture was cooled to ambient temperature and partitioned between ethyl acetate and water. The organic extract was separated, washed with saturated brine, dried (MgSO4) and evaporated. The residue was purified by flash column chromatgraphy on silica gel using a 70:30 (v/v) mixture of ethyl acetate/hexane as eluent to give 3-methyl-5-(4-iodophenyl)-1,2,4-oxadiazole as a solid (1.12 g), m.p. 136°-7° C.; microanalysis, found: C, 38.2; H, 2.5; H, 9.5%; C9H7IN2O requires: C, 37.8; H, 2.47; N, 9.79%; NMR: 2.41(3H,s), 7.84(2H,d) and 8.02(2H,d); m/z 287(M+H).
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1.5 g
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ice
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